molecular formula C25H23FN4O3 B12386228 Tnik&map4K4-IN-1

Tnik&map4K4-IN-1

Cat. No.: B12386228
M. Wt: 446.5 g/mol
InChI Key: KDQBVTAHXVNGBG-UHFFFAOYSA-N
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Description

Traf2- and Nck-interacting kinase (TNIK) and mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are members of the Ste20 family of kinases. These kinases play crucial roles in various cellular processes, including stress-induced signaling pathways, cell proliferation, and neuronal development. The compound “Tnik&map4K4-IN-1” is a selective inhibitor targeting these kinases, making it a valuable tool in scientific research for studying their functions and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Tnik&map4K4-IN-1” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general synthetic methods for kinase inhibitors often involve:

    Formation of the core structure: This step includes the preparation of the central scaffold of the molecule, often through multi-step organic synthesis.

    Functionalization: Introduction of functional groups that enhance the compound’s selectivity and potency.

    Purification: Techniques such as chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of kinase inhibitors like “Tnik&map4K4-IN-1” involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

“Tnik&map4K4-IN-1” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s selectivity and potency.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different selectivity profiles .

Scientific Research Applications

“Tnik&map4K4-IN-1” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “Tnik&map4K4-IN-1” involves the inhibition of TNIK and MAP4K4 kinases. These kinases are involved in various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which regulates neuronal development, axon regeneration, and stress responses. By inhibiting these kinases, “Tnik&map4K4-IN-1” can modulate these pathways, leading to potential therapeutic effects in diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Tnik&map4K4-IN-1” is unique due to its selective inhibition of both TNIK and MAP4K4, providing a valuable tool for studying the combined effects of these kinases in various biological processes. This dual inhibition can offer insights into the synergistic roles of these kinases and their potential as therapeutic targets .

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

5-[3-cyclopentyl-5-(4-fluorophenyl)imidazol-4-yl]-N-(3-methoxypyridin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C25H23FN4O3/c1-32-22-14-27-13-12-19(22)29-25(31)21-11-10-20(33-21)24-23(16-6-8-17(26)9-7-16)28-15-30(24)18-4-2-3-5-18/h6-15,18H,2-5H2,1H3,(H,27,29,31)

InChI Key

KDQBVTAHXVNGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)NC(=O)C2=CC=C(O2)C3=C(N=CN3C4CCCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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